molecular formula C15H11NO2S B13973081 6-Benzothiazoleacetic acid, 2-phenyl- CAS No. 36782-39-5

6-Benzothiazoleacetic acid, 2-phenyl-

Cat. No.: B13973081
CAS No.: 36782-39-5
M. Wt: 269.3 g/mol
InChI Key: DGIRRQAONAAJCV-UHFFFAOYSA-N
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Description

2-Phenyl-6-benzothiazoleacetic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-benzothiazoleacetic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and benzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts like samarium triflate in aqueous media have been developed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-benzothiazoleacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Phenyl-6-benzothiazoleacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

    Industry: It is used in the development of materials such as fluorescence probes and electroluminescent devices

Mechanism of Action

The mechanism of action of 2-Phenyl-6-benzothiazoleacetic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate ion channels, and interfere with cellular signaling pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

    2-Arylbenzothiazoles: These compounds share a similar benzothiazole core but differ in the substituents attached to the aromatic ring.

    Benzimidazoles: Structurally related to benzothiazoles, benzimidazoles contain a nitrogen atom instead of sulfur in the heterocyclic ring.

Uniqueness

2-Phenyl-6-benzothiazoleacetic acid is unique due to the presence of both a phenyl group and an acetic acid moiety, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .

Properties

CAS No.

36782-39-5

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(2-phenyl-1,3-benzothiazol-6-yl)acetic acid

InChI

InChI=1S/C15H11NO2S/c17-14(18)9-10-6-7-12-13(8-10)19-15(16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI Key

DGIRRQAONAAJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O

Origin of Product

United States

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